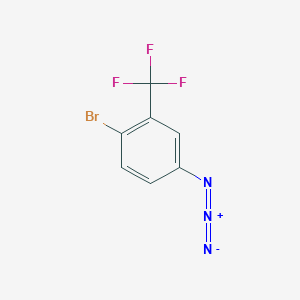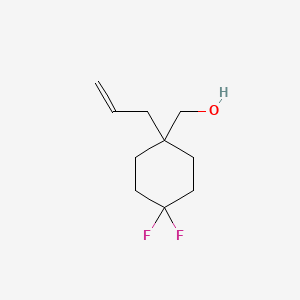![molecular formula C16H28N2O2 B13490064 tert-butyl N-[1-(aminomethyl)adamantan-2-yl]carbamate](/img/structure/B13490064.png)
tert-butyl N-[1-(aminomethyl)adamantan-2-yl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-butyl N-[1-(aminomethyl)adamantan-2-yl]carbamate: is a compound that belongs to the class of adamantane derivatives Adamantane is a hydrocarbon with a unique cage-like structure, which imparts significant stability and rigidity to its derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[1-(aminomethyl)adamantan-2-yl]carbamate typically involves the reaction of adamantanone with an appropriate amine and a tert-butyl carbamate protecting group. One common method involves the use of tert-butyl chloroformate as the carbamoylating agent. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: tert-butyl N-[1-(aminomethyl)adamantan-2-yl]carbamate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles, depending on the desired substitution product.
Major Products Formed:
Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.
Reduction: Formation of reduced derivatives such as amines or alcohols.
Substitution: Formation of substituted adamantane derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, tert-butyl N-[1-(aminomethyl)adamantan-2-yl]carbamate is used as a building block for the synthesis of more complex molecules. Its rigid structure and stability make it an ideal candidate for creating novel materials and catalysts.
Biology: In biological research, this compound is studied for its potential as a drug delivery agent. The adamantane core can enhance the stability and bioavailability of therapeutic agents.
Medicine: In medicinal chemistry, derivatives of this compound are explored for their antiviral and anticancer properties. The unique structure of adamantane derivatives allows for the design of molecules that can interact with specific biological targets.
Industry: In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its stability and rigidity contribute to the durability and performance of these materials .
Mecanismo De Acción
The mechanism of action of tert-butyl N-[1-(aminomethyl)adamantan-2-yl]carbamate involves its interaction with specific molecular targets. The adamantane core can interact with hydrophobic pockets in proteins, enhancing the binding affinity and specificity of the compound. Additionally, the carbamate group can undergo hydrolysis, releasing the active amine, which can then interact with biological targets .
Comparación Con Compuestos Similares
- tert-butyl N-[3-(aminomethyl)adamantan-1-yl]carbamate
- tert-butyl N-[2-(aminomethyl)adamantan-2-yl]carbamate
- N-Boc-ethylenediamine
Comparison:
- tert-butyl N-[3-(aminomethyl)adamantan-1-yl]carbamate: Similar structure but with the amino group at a different position, leading to different reactivity and applications.
- tert-butyl N-[2-(aminomethyl)adamantan-2-yl]carbamate: Similar structure but with the amino group at a different position, affecting its chemical properties and potential uses.
- N-Boc-ethylenediamine: Different core structure but similar carbamate protecting group, used in different synthetic applications .
Conclusion
tert-butyl N-[1-(aminomethyl)adamantan-2-yl]carbamate is a versatile compound with significant potential in various fields of research and industry. Its unique structure and stability make it an attractive candidate for the development of new materials, drugs, and industrial products.
Propiedades
Fórmula molecular |
C16H28N2O2 |
|---|---|
Peso molecular |
280.41 g/mol |
Nombre IUPAC |
tert-butyl N-[1-(aminomethyl)-2-adamantyl]carbamate |
InChI |
InChI=1S/C16H28N2O2/c1-15(2,3)20-14(19)18-13-12-5-10-4-11(6-12)8-16(13,7-10)9-17/h10-13H,4-9,17H2,1-3H3,(H,18,19) |
Clave InChI |
LNGCVYCGDPKUPD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1C2CC3CC(C2)CC1(C3)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


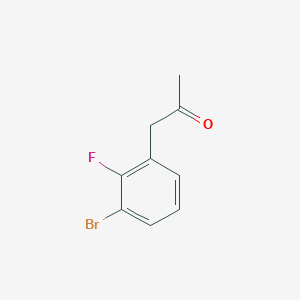
![rac-(3aR,6aR)-3a-(hydroxymethyl)-6a-methyl-hexahydro-5lambda6-thieno[3,4-c]furan-1,5,5-trione](/img/structure/B13489987.png)
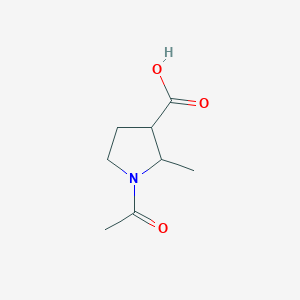
![6-chloro-N-[4-(3,4,5-trifluorophenyl)-1,3-thiazol-2-yl]pyridin-3-amine hydrochloride](/img/structure/B13490010.png)
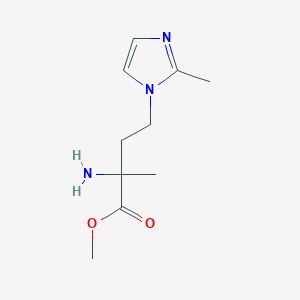

![methyl[1-(1-methyl-1H-pyrazol-3-yl)ethyl]amine](/img/structure/B13490019.png)
![5-tert-butyl 2-methyl 3-iodo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2,5-dicarboxylate](/img/structure/B13490025.png)
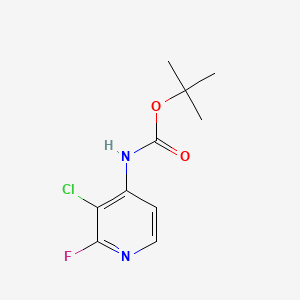
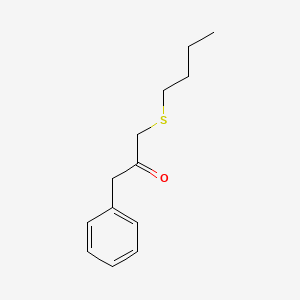
![Methyl 1,2-dihydrospiro[indole-3,4'-piperidine]-6-carboxylate dihydrochloride](/img/structure/B13490050.png)

